molecular formula C19H20O7 B076216 Elephantopin CAS No. 13017-11-3

Elephantopin

Cat. No.: B076216
CAS No.: 13017-11-3
M. Wt: 360.4 g/mol
InChI Key: WIQOUTANBFOBPB-KIVXNUBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elephantopin is a gamma-lactone.

Scientific Research Applications

Anticancer Properties

Elephantopin and its analogs, particularly deoxythis compound, have demonstrated significant anticancer activity against various cancer cell lines. Research indicates that these compounds exhibit cytotoxic effects through multiple mechanisms.

In Vitro Studies

  • Cytotoxicity : Deoxythis compound has shown strong cytotoxic effects on several cancer cell lines, including:
    • PC-3 (prostate carcinoma)
    • CNE (nasopharyngeal carcinoma)
    • HL-60 (acute promyelocytic leukemia)
      Studies have reported IC50 values indicating effective inhibition of cell viability at low concentrations (around 2.7 µg/mL for L-929 tumor cells) .
  • Mechanisms of Action :
    • Induction of apoptosis characterized by mitochondrial dysfunction and activation of caspases .
    • Inhibition of NF-kB activation, which is crucial for cancer cell survival .
    • Cell cycle arrest in the S and G2/M phases, leading to reduced proliferation .

In Vivo Studies

In vivo experiments have further validated the anticancer potential of deoxythis compound:

  • Tumor Growth Inhibition : Studies on murine models have shown that deoxythis compound significantly reduces tumor growth rates in breast adenocarcinoma models (MCF-7 and TS/A) and enhances survival times .
  • Metastasis Suppression : Research indicates that deoxythis compound is more effective than paclitaxel in suppressing lung metastasis from mammary tumors .

Traditional Uses and Ethnopharmacology

Beyond its anticancer properties, Elephantopus scaber has been traditionally used for various ailments:

  • Treatment of fever, diuresis stimulation, and bladder stone elimination.
  • Anti-inflammatory and analgesic properties have also been documented .

Future Directions and Research Opportunities

Given the promising results from existing studies, further research is warranted to explore:

  • Clinical Trials : To assess the efficacy and safety of this compound in human subjects.
  • Mechanistic Studies : To elucidate the detailed pathways involved in its anticancer effects.
  • Formulation Development : Investigating potential formulations for enhanced bioavailability and therapeutic efficacy.

Properties

CAS No.

13017-11-3

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

[(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H20O7/c1-8(2)16(20)24-12-6-10-5-11(23-18(10)22)7-19(4)15(26-19)14-13(12)9(3)17(21)25-14/h5,11-15H,1,3,6-7H2,2,4H3/t11-,12-,13+,14-,15+,19+/m0/s1

InChI Key

WIQOUTANBFOBPB-KIVXNUBRSA-N

SMILES

CC(=C)C(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O

Isomeric SMILES

CC(=C)C(=O)O[C@H]1CC2=C[C@@H](C[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC2=O

Canonical SMILES

CC(=C)C(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O

Synonyms

elephantopin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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